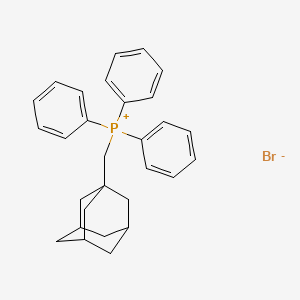
(Adamantan-1-ylmethyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide is an organophosphorus compound that features an adamantane moiety attached to a triphenylphosphonium group, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide typically involves the reaction of adamantan-1-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (Adamantan-1-ylmethyl)triphenylphosphoniumbromide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The phosphonium group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide include strong bases (e.g., sodium hydride) for deprotonation, and various nucleophiles (e.g., halides, alkoxides) for substitution reactions. Typical reaction conditions involve solvents like THF or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide depend on the specific reaction type. For example, substitution reactions with halides can yield different phosphonium salts, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Mécanisme D'action
The mechanism of action of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide involves its ability to form stable phosphonium ylides, which are key intermediates in Wittig reactions. These ylides can react with carbonyl compounds to form alkenes, a process that is widely used in organic synthesis. The adamantane moiety provides steric bulk, which can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the adamantane moiety, making it less sterically hindered and potentially more reactive in certain reactions.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of an adamantane group, leading to different reactivity and applications.
Uniqueness
The uniqueness of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide lies in its adamantane moiety, which imparts significant steric bulk and stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in the formation of highly substituted alkenes in Wittig reactions .
Propriétés
Formule moléculaire |
C29H32BrP |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
1-adamantylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H32P.BrH/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27,28-14-8-3-9-15-28)22-29-19-23-16-24(20-29)18-25(17-23)21-29;/h1-15,23-25H,16-22H2;1H/q+1;/p-1 |
Clé InChI |
DIVAPEOWCSENNN-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















